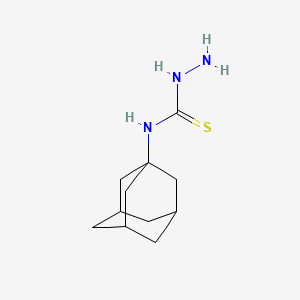

4-(1-Adamantyl)-3-thiosemicarbazide

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-aminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOUDVJTOYVRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354052 | |

| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52662-65-4 | |

| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52662-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide typically involves the reaction of 1-adamantylamine with thiosemicarbazide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

This thiosemicarbazide reacts with aldehydes/ketones to form thiosemicarbazones through acid-catalyzed Schiff base formation.

With Aromatic Aldehydes

With Acetophenones

| Ketone Type | Product | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Substituted acetophenones | Thiosemicarbazones 3a–j | MeOH, acetic acid, reflux (4 hr) | 73–93 |

Reactions with Amines and Alkyl Halides

The thiourea moiety enables further functionalization via nucleophilic substitution.

Formation of Carbothioamides

Reaction with cyclic amines:

| Amine | Product | Conditions | Yield (%) | References |

|---|---|---|---|---|

| 1-Methylpiperazine | Compound 5 | Ethanol, reflux | 82 | |

| Piperidine | Compound 6 | Ethanol, reflux | 88 |

S-Alkylation Reactions

Reaction of compound 6 with benzyl bromides:

| Benzyl Bromide | Product | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Benzyl bromide | 7a | DMF, K₂CO₃, RT | 75 | |

| 4-Fluorobenzyl bromide | 7b | DMF, K₂CO₃, RT | 80 |

Thiazolidinone Formation

Attempted synthesis of 3-(adamantan-1-yl)-2-(adamantan-1-ylimino)thiazolidin-4-one (9 ):

- Reactants: Symmetric thiourea 8 + chloroacetic acid

- Conditions: Ethanol, NaOAc, reflux (10–12 hr)

- Outcome: Desulfurization to urea analogue 10 (72% yield) instead of cyclization

Microwave-Assisted Cyclization

Successful synthesis of 9 under microwave irradiation:

Three-Component Reactions

Formation of 5-arylidene thiazolidin-4-ones (11a,b ) via:

Reactants: Symmetric thiourea 8 + chloroacetic acid + aromatic aldehydes

Conditions: Microwave (700 W, 10 min)

Yields: 51–62%

Structural Characterization Data

Key spectral features of reaction products:

| Product Type | ¹H NMR (DMSO-d₆) Signals | ESI/MS Data |

|---|---|---|

| Thiosemicarbazides (4a–g ) | δ 8.5–9.2 (s, NH), δ 7.2–8.1 (Ar-H) | [M − H]⁻ peaks |

| S-Arylmethyl derivatives (7a–c ) | δ 4.2–4.5 (s, SCH₂), δ 1.6–2.1 (adamantyl CH₂) | [M + H]⁺ peaks |

Reaction Mechanism Insights

- Schiff base formation: Protonation of carbonyl oxygen followed by nucleophilic attack by the thiosemicarbazide’s terminal NH₂ group

- Desulfurization: Likely mediated by acetic acid under prolonged heating, converting thiourea to urea via intermediate sulfenic acid

This systematic analysis demonstrates 4-(1-adamantyl)-3-thiosemicarbazide’s utility in generating structurally diverse derivatives with potential pharmacological applications. Its reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

4-(1-Adamantyl)-3-thiosemicarbazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound has potential biological activity, making it a candidate for drug development and biochemical studies.

Medicine: Due to its unique structure, it is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: The stability and rigidity of the adamantane moiety make it useful in the development of high-performance materials and polymers.

Wirkmechanismus

The mechanism of action of 4-(1-Adamantyl)-3-thiosemicarbazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The adamantane moiety can enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The thiosemicarbazide group may participate in redox reactions and form covalent bonds with target molecules, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Arylidene Derivatives

Condensation of this compound with aromatic aldehydes yields arylidene derivatives (Table 1). For example:

Table 1: Physical Properties of Selected Arylidene Derivatives

Thiosemicarbazones

Reaction with substituted acetophenones or benzaldehydes produces thiosemicarbazones (e.g., compounds 2a–k and 3a–j), which exhibit varied bioactivities depending on substituents . For instance:

- 2d (ortho-hydroxyl substituent) : High cytotoxicity against Hep3B, A549, and MCF-7 cancer cells .

- 3a and 3g : Significant activity against Enterococcus faecalis .

Comparison with Non-Adamantyl Thiosemicarbazides

4-(2-Pyridyl)-3-thiosemicarbazide Derivatives

These derivatives (e.g., H2PPY) show antitumor activity against Ehrlich Ascites Carcinoma (EAC) and hepatocellular carcinoma (HCC) but lack the adamantane group, resulting in lower membrane affinity compared to adamantyl analogs .

4-(3-Chlorophenyl)-3-thiosemicarbazide Derivatives

Used to synthesize 2-hydrazono-thiazoles, these compounds demonstrate antimicrobial activity against E. coli and C.

Impact of Structural Modifications on Properties

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antimicrobial potency. For example, dichloro derivatives exhibit higher activity against Staphylococcus aureus .

- Hydroxyl Groups : Improve cytotoxicity. Compounds 2d and 2h (ortho-hydroxyl) show superior activity against cancer cell lines .

- Adamantane Skeleton : Increases lipophilicity and metabolic stability compared to phenyl or pyridyl analogs, enhancing pharmacokinetic profiles .

Biologische Aktivität

4-(1-Adamantyl)-3-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The compound's unique adamantane structure contributes to its pharmacological properties, making it a promising candidate for drug development.

Chemical Structure and Properties

This compound features an adamantane moiety linked to a thiosemicarbazide group. This configuration enhances its membrane permeability and bioavailability, which are critical factors in drug efficacy.

Thiosemicarbazones, including this compound, exhibit their biological effects through various mechanisms:

- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active or allosteric sites, impacting metabolic pathways and cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially inducing apoptosis in cancer cells through activation of pathways such as NF-κB.

- Gene Expression Regulation : By interacting with transcription factors, it can modulate gene expression, affecting cellular behavior.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. The following table summarizes the antimicrobial activity against various pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2a | Staphylococcus aureus | 32 μg/mL |

| 2d | Enterococcus faecalis | 16 μg/mL |

| 2e | Bacillus cereus | 64 μg/mL |

| 2g | Candida albicans | 8 μg/mL |

These findings demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The following table presents the cytotoxic effects observed:

| Compound | Cell Line | Viability (%) at 100 μM |

|---|---|---|

| 2d | Hep3B | 16.82 ± 1.60 |

| 2d | HeLa | 24.55 ± 1.85 |

| 2d | A549 | 18.37 ± 1.75 |

| 2d | MCF-7 | 20.17 ± 1.52 |

These results indicate that certain derivatives exhibit significant antiproliferative activity against these cancer cell lines, highlighting their potential for therapeutic applications .

Case Studies

A notable study synthesized various thiosemicarbazone derivatives from this compound and evaluated their biological activities. The derivatives displayed varying degrees of antimicrobial and anticancer activities, reinforcing the compound's versatility in medicinal chemistry .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiosemicarbazones suggests good absorption characteristics due to the adamantyl group, which enhances membrane permeability. Toxicological assessments indicate that low doses of the compound exhibit minimal toxicity while still modulating biochemical pathways effectively.

Q & A

Q. Why might NMR spectra show unexpected peaks in thiosemicarbazide derivatives?

Q. How to address low yields in cyclization reactions to form triazoline-thiones?

- Methodology : Optimize alkaline conditions (10% NaOH, 80°C) and reaction time. Use Mannich bases (e.g., piperazine derivatives) to stabilize intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.